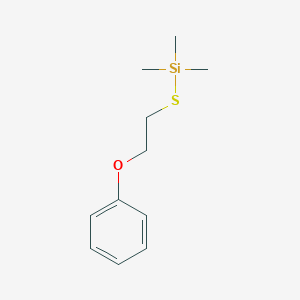

Trimethyl(2-phenoxyethylsulfanyl)silane

Beschreibung

Trimethyl(2-phenoxyethylsulfanyl)silane is an organosilicon compound characterized by a silane core substituted with a phenoxyethylsulfanyl group and three methyl groups. Its molecular formula is C11H18OSSi, with an exact mass of 226.08476 g/mol . The structure combines a sulfur-containing (sulfanyl) moiety and a phenoxyethyl chain, enabling unique reactivity in organic synthesis, particularly in catalysis and functional group transformations.

Eigenschaften

CAS-Nummer |

16654-62-9 |

|---|---|

Molekularformel |

C11H18OSSi |

Molekulargewicht |

226.41 g/mol |

IUPAC-Name |

trimethyl(2-phenoxyethylsulfanyl)silane |

InChI |

InChI=1S/C11H18OSSi/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI-Schlüssel |

HNEIEHLSYFASRF-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)SCCOC1=CC=CC=C1 |

Kanonische SMILES |

C[Si](C)(C)SCCOC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

This section compares Trimethyl(2-phenoxyethylsulfanyl)silane with structurally or functionally related organosilicon compounds, emphasizing substituent effects, reactivity, and applications.

Structural and Functional Analogues

Reactivity and Catalytic Performance

- Carbosilylation Efficiency : Trimethyl(2-phenylallyl)silane exhibits superior regio- and stereoselectivity in carbosilylation reactions compared to simpler allylsilanes (e.g., allyltrimethylsilane). Substituted allylsilanes with methyl or phenyl groups (e.g., Trimethyl(2-methylallyl)silane) achieve yields >80% in ynamide reactions, attributed to steric and electronic effects of substituents .

- Sulfanyl vs. Sulfonyl Groups: The sulfanyl group in this compound contrasts with the sulfonyl ethynyl group in Trimethyl((phenylsulfonyl)ethynyl)silane. The latter’s electron-withdrawing sulfonyl group enhances electrophilicity, enabling radical-mediated transformations .

Substituent Effects on Bioactivity and Toxicity

- Structure-Activity Relationships (SAR) : In fungicidal silanes, substituents like isopropyl (iPr) or trifluoromethyl (CF3) at the ortho position of phenyl groups enhance activity against ascomycetes and basidiomycetes. Trimethyl silane (TMS) substituents rank lower in efficacy (SAR: 2-iPr > 2-CF3 ≥ 2-I > 2-TMS) .

- Toxicity Trends: Substitution reduces toxicity in silanes. Methylsilane (unsubstituted) has a lower screening level (30 µg/m³) than Trimethylsilane (340 µg/m³) and Tetramethylsilane (1,300 µg/m³), suggesting this compound may exhibit moderate toxicity due to partial substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.